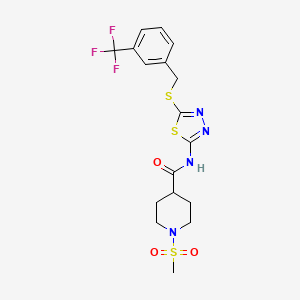

![molecular formula C18H15ClN4O3 B2548744 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2097904-27-1](/img/structure/B2548744.png)

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups, including a chloropyridinol core, a quinoxaline moiety, and a pyrrolidine ring. The structure suggests potential for biological activity, which could be explored in various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of related quinoxaline derivatives has been demonstrated through various methods. For instance, the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrrole have been shown to yield pyrrolo[1,2-a]quinoxaline derivatives . Additionally, the [3+1+1+1] annulation process using arylamines, arylaldehydes, and DMSO provides a pathway to synthesize complex quinoline molecules, which could be adapted for the synthesis of related compounds . Furthermore, the synthesis of pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline derivatives from 2-amino-3-chloroquinoxaline and pyridines indicates the feasibility of introducing a chloro group and a pyridine moiety into the quinoxaline framework .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be quite intricate, as evidenced by the study of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline, which shows electron delocalization in the fused tricyclic system and π-π stacking interactions . These structural features are crucial for understanding the chemical behavior and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxalines are known to undergo smooth electrophilic substitution reactions. Chlorination, for example, can yield chloro derivatives, which is relevant for the introduction of the chloro group in the target compound . The reactivity of these compounds towards various reagents can lead to a diverse array of functionalized molecules, as demonstrated by the oxidation of pyrroloquinoline diones to oxazinoquinolin diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can be influenced by their molecular structure. For instance, the presence of a chloro substituent and the specific arrangement of the fused rings can affect the molecule's fluorescence, as seen in the greenish-yellow fluorescence of pyridoimidazoquinoxalines . The crystal structures of related compounds reveal the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in determining the solid-state arrangement and potentially the solubility and stability of the compounds .

科学的研究の応用

Electrophilic Substitution Reactions

- Chlorination, Sulphonation, and Nitration: Pyrrolo[1,2-a]quinoxalines, including related compounds, undergo smooth electrophilic substitution reactions. Chlorination, in particular, yields monochloro-derivatives like 1-chloro-pyrrolo[1,2-a]quinoxaline, with 3-chloro-compounds formed based on proton magnetic resonance evidence. These reactions are crucial in synthesizing various derivatives for further applications (Cheeseman & Tuck, 1967).

Chemical Synthesis and Modification

- Halogenation of C1 H Bond: The selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines is significant for pharmaceutical research and organic synthesis. This process allows for the introduction of various functional groups, expanding the utility of these compounds in different synthetic applications (Le et al., 2021).

Synthesis of Complex Molecules

- Piperidine–Iodine as a Dual System Catalyst: The synthesis of complex molecules, like 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives, involves piperidine–iodine as a dual system catalyst. This method highlights the versatility of pyrrolo[1,2-a]quinoxalines in forming structurally diverse and potentially biologically active molecules (Alizadeh et al., 2014).

Heteroarylation Processes

- Heteroarylation of Acetonitriles: α-Chloroquinoxalines, closely related to the compound , have been used to heteroarylate pyridin-2-yl and quinolin2-ylacetonitriles, leading to the synthesis of compounds containing pyridine and quinoline nuclei. This process is important for developing new materials and pharmaceuticals (Kozynchenko et al., 1990).

Structural Studies

- Crystal Structure Analysis: Detailed structural analyses of compounds within the pyrrolo[1,2-a]quinoxaline family have been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular geometry and potential interaction sites for biological activities (Kannan et al., 2013).

Synthesis Techniques

- Diels-Alder Reactions: Pyrrolo[1,2-a]quinoxalines can be synthesized efficiently via Diels-Alder reactions, demonstrating the adaptability of this compound class in synthetic organic chemistry (Zhang et al., 2006).

Catalytic Behavior in Polymerization

- Iron and Cobalt Dichloride Complexes: The synthesis of iron and cobalt dichloride complexes bearing quinoxaline derivatives and their catalytic behavior in ethylene reactivity demonstrate the potential of these compounds in industrial applications like polymerization (Sun et al., 2007).

特性

IUPAC Name |

3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYFAQQJSGQKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CNC(=O)C(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)

![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)